molecular formula C15H18N4O2 B2643943 6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide CAS No. 2310157-01-6

6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide

Cat. No.: B2643943
CAS No.: 2310157-01-6
M. Wt: 286.335
InChI Key: CVAYBUHHSFMMAW-UHFFFAOYSA-N
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Description

6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide is a heterocyclic compound that features a triazole and oxazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted triazole with an oxazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-N-(propan-2-yl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxamide is unique due to its combined triazole and oxazine ring system, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

6-phenyl-N-propan-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10(2)16-15(20)14-12-9-21-13(8-19(12)18-17-14)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAYBUHHSFMMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C2COC(CN2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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